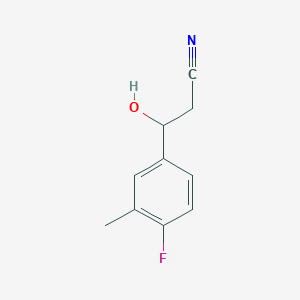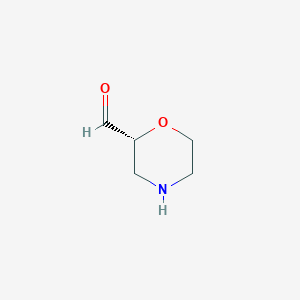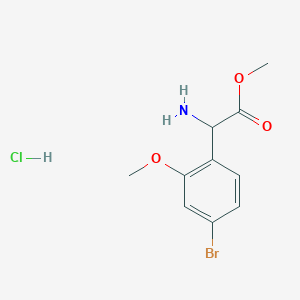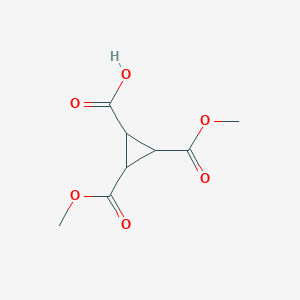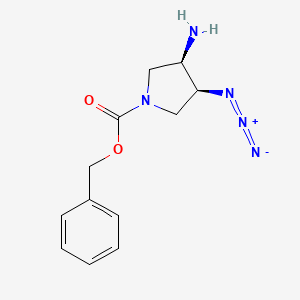![molecular formula C8H12FNO B13512145 6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
6-Fluorospiro[3.3]heptane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluorospiro[3.3]heptane-2-carboxamide is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol It is characterized by a spirocyclic structure, where a fluorine atom is attached to the spiro carbon, and a carboxamide group is present at the 2-position of the heptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-carboxamide typically involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative. The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO).
-
Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out at low temperatures to ensure selectivity and yield.
-
Carboxamide Formation: : The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with an amine, such as ammonia or a primary amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
-
Oxidation: : 6-Fluorospiro[3.3]heptane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the carboxamide group to an amine or other reduced forms.
-
Substitution: : The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaN3, KCN, dimethylformamide (DMF)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Azides, nitriles
科学研究应用
6-Fluorospiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
-
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
-
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.
-
Industry: : The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and defined conformation.
相似化合物的比较
Similar Compounds
6-Chlorospiro[3.3]heptane-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
6-Bromospiro[3.3]heptane-2-carboxamide: Similar structure with a bromine atom instead of fluorine.
6-Iodospiro[3.3]heptane-2-carboxamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
6-Fluorospiro[3.3]heptane-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
属性
分子式 |
C8H12FNO |
|---|---|
分子量 |
157.19 g/mol |
IUPAC 名称 |
2-fluorospiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C8H12FNO/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H2,10,11) |
InChI 键 |
QTURJSPXZKNPEP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC12CC(C2)F)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


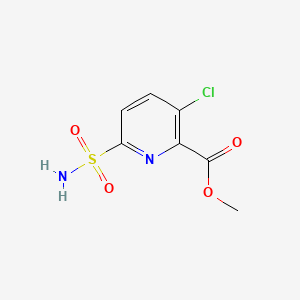
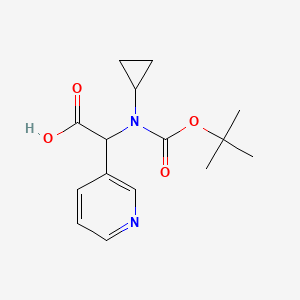
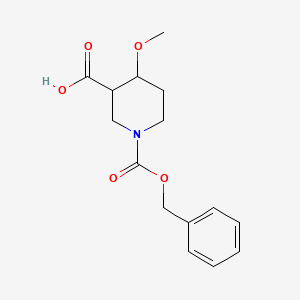
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
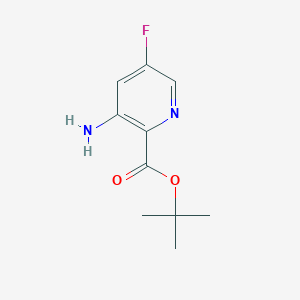

![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)

